molecular formula C38H58O6S B8057604 Ianox 1035

Ianox 1035

Cat. No.: B8057604
M. Wt: 642.9 g/mol
InChI Key: GONPAIMDIMMKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ianox 1035 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiodiethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves a two-step extrusion method. In the first step, dicumyl peroxide is used to react with the polymer matrix, increasing the degree of cross-linking and molecular weight. In the second step, this compound is added to the polymer matrix to provide thermal stability and prevent oxidative degradation .

Scientific Research Applications

Properties

IUPAC Name

4-[3-carboxy-4-(3,5-ditert-butyl-4-hydroxyphenyl)butyl]sulfanyl-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O6S/c1-35(2,3)27-19-23(20-28(31(27)39)36(4,5)6)17-25(33(41)42)13-15-45-16-14-26(34(43)44)18-24-21-29(37(7,8)9)32(40)30(22-24)38(10,11)12/h19-22,25-26,39-40H,13-18H2,1-12H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPAIMDIMMKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CCSCCC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.